molecular formula C7H8Cl2N2O2 B1435554 2-Chloro-4-methyl-6-nitroaniline hydrochloride CAS No. 1803609-24-6

2-Chloro-4-methyl-6-nitroaniline hydrochloride

Cat. No.: B1435554
CAS No.: 1803609-24-6
M. Wt: 223.05 g/mol
InChI Key: YOBLNLKAXMDMEF-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitroaniline hydrochloride is an organic compound with the molecular formula C7H8Cl2N2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, methyl, and nitro groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-nitroaniline hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 2-Chloro-4-methylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the para position relative to the amino group.

    Hydrochloride Formation: The resulting 2-Chloro-4-methyl-6-nitroaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-nitroaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions, amines.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 2-Chloro-4-methyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Chloro-4-carboxy-6-nitroaniline.

Scientific Research Applications

2-Chloro-4-methyl-6-nitroaniline hydrochloride is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-nitroaniline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group.

    2-Methyl-6-nitroaniline: Similar structure but lacks the chlorine atom.

    4-Methyl-2-nitroaniline: Similar structure but lacks the chlorine atom and has a different substitution pattern.

Uniqueness

2-Chloro-4-methyl-6-nitroaniline hydrochloride is unique due to the presence of both chlorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-chloro-4-methyl-6-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c1-4-2-5(8)7(9)6(3-4)10(11)12;/h2-3H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBLNLKAXMDMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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